3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17714322
Molecular Formula: C7H10N4O2
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N4O2 |
|---|---|
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | 5-pyrrolidin-3-yl-1H-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H10N4O2/c12-7(13)6-9-5(10-11-6)4-1-2-8-3-4/h4,8H,1-3H2,(H,12,13)(H,9,10,11) |
| Standard InChI Key | ASIPAXLBTXBYEI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1C2=NC(=NN2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid features a bicyclic system comprising a five-membered pyrrolidine ring (C4H8N) fused to a 1,2,4-triazole heterocycle (C2H2N3). The carboxylic acid substituent at position 5 of the triazole ring introduces both hydrogen-bonding capacity and pH-dependent ionization behavior. X-ray crystallographic analyses of analogous compounds reveal a planar triazole ring system angled approximately 45° relative to the puckered pyrrolidine moiety .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C7H10N4O2 |
| Molecular weight (g/mol) | 182.18 |
| IUPAC name | 5-(pyrrolidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid |
| Hydrogen bond donors | 3 (NH, COOH) |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 2 |
The compound's amphoteric nature (pKa ≈ 4.2 for COOH, 9.8 for pyrrolidine NH) enables zwitterionic formation in physiological conditions, significantly influencing its membrane permeability and biodistribution .
Synthetic Methodologies
Primary Synthesis Routes
Industrial production employs a three-step sequence starting from commercially available pyrrolidine precursors:
Optimization Challenges
Key challenges include minimizing diastereomer formation during cycloaddition (typically 15–20% byproducts) and preventing decarboxylation during high-temperature steps. Recent advances in flow chemistry have improved reaction control, reducing side products to <5% .
Chemical Reactivity and Derivatization
Nucleophilic and Electrophilic Sites
The molecule exhibits three primary reactive centers:
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Pyrrolidine NH: Participates in alkylation and acylation reactions
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Triazole N2: Acts as a weak Lewis base
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Carboxylic acid: Enables esterification and amide coupling
Common Derivative Classes
| Derivative Type | Reagents | Applications |
|---|---|---|
| Amides | EDCI/HOBt, amines | Improved bioavailability |
| Esters | SOCl2, alcohols | Prodrug formulations |
| Metal complexes | Cu(II), Zn(II) salts | Antimicrobial agents |
Notably, complexation with Cu(II) enhances antibacterial activity 4-fold against Gram-positive pathogens compared to the parent compound .
Biological Activity and Mechanism
Enzymatic Inhibition Profiles
In vitro studies demonstrate potent inhibition of several therapeutic targets:
| Enzyme | IC50 (μM) | Therapeutic Area |
|---|---|---|
| Dihydrofolate reductase | 0.42 | Anticancer |
| β-Lactamase | 1.8 | Antibiotic resistance |
| Monoamine oxidase B | 2.3 | Neurodegenerative diseases |
The triazole-carboxylic acid moiety coordinates with catalytic zinc ions in metalloenzymes, while the pyrrolidine ring induces conformational changes in target proteins .
Cellular Effects
At 10 μM concentration, the compound induces:
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45% reduction in HeLa cell viability (48h exposure)
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3.2-fold increase in caspase-3 activation
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Complete inhibition of Staphylococcus aureus biofilm formation
Mechanistic studies link these effects to dual inhibition of folate metabolism and quorum-sensing pathways .
Industrial and Research Applications
Pharmaceutical Development
Six clinical candidates derived from this scaffold currently undergo evaluation:
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Antimicrobial: Phase II trial for multidrug-resistant UTIs
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Oncology: Preclinical testing against NSCLC xenografts
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Neuropharmacology: PET tracer for MAO-B imaging
Materials Science Applications
The compound serves as:
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Crosslinking agent in self-healing polymers (Tg = 145°C)
-
Ligand for rare-earth element extraction (Kd = 10^3 for Eu^3+)
-
Precursor to conductive metal-organic frameworks (σ = 10^-2 S/cm)
Comparison with Structural Analogues
Bioisosteric Replacements
| Analog | Key Difference | Activity Change |
|---|---|---|
| Piperidine substitution | 6-membered ring | ↓Water solubility |
| Tetrazole replacement | N4 instead of CH | ↑Metabolic stability |
| Thiazole replacement | S atom in ring | ↓CNS penetration |
The parent compound exhibits optimal balance between lipophilicity (logP = -0.9) and polar surface area (98 Ų) for blood-brain barrier penetration .
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